H-L-Cys(Npys)-OH*HCl
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Overview
Description
H-L-Cys(Npys)-OH*HCl, also known as S-(3-nitro-2-pyridinesulfenyl)-L-cysteine hydrochloride, is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis due to its unique properties, including its ability to form disulfide bonds under mild conditions. The presence of the 3-nitro-2-pyridinesulfenyl (Npys) group provides a protective function, making it a valuable reagent in the field of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Cys(Npys)-OH*HCl typically involves the protection of the thiol group of cysteine with the Npys group. This is achieved through a reaction between cysteine and 3-nitro-2-pyridinesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
H-L-Cys(Npys)-OH*HCl undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Npys group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chains .
Major Products Formed
The major products formed from these reactions include peptides with disulfide bonds, which are crucial for the structural stability and biological activity of many proteins .
Scientific Research Applications
H-L-Cys(Npys)-OH*HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein folding and disulfide bond formation.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of H-L-Cys(Npys)-OH*HCl involves the formation and cleavage of disulfide bonds. The Npys group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis. Under specific conditions, the Npys group can be removed, allowing the thiol group to form disulfide bonds with other cysteine residues. This process is crucial for the correct folding and stability of many proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Cys(Npys)-OH: Another cysteine derivative with a similar protective group.
Fmoc-Cys(Npys)-OH: Used in peptide synthesis with a different protective group
Uniqueness
H-L-Cys(Npys)-OH*HCl is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Properties
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGAPUFRGBKNZ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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